molecular formula C18H18N2O4 B2604077 2,4-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide CAS No. 921813-77-6

2,4-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide

Cat. No. B2604077
CAS RN: 921813-77-6
M. Wt: 326.352
InChI Key: BCQVWBXKMIEQHC-UHFFFAOYSA-N
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Description

2,4-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide, also known as CEP-26401, is a novel small molecule compound that has been gaining attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Metal Complex Synthesis

Research into metal template reactions involving compounds similar to 2,4-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide has led to the development of macrocyclic metal complexes. These complexes have potential applications in catalysis, molecular recognition, and the construction of metal-organic frameworks (Black, Rothnie, & Wong, 1984).

Anticancer and Antioxidant Activities

Derivatives of 2-oxoindolin compounds have been synthesized and evaluated for their anticancer and antioxidant activities. These studies have shown that certain derivatives exhibit promising activities against various cancer cell lines and possess antioxidant properties, suggesting potential therapeutic applications (Gudipati, Anreddy, & Manda, 2011).

Anti-Inflammatory and Analgesic Agents

Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been developed as anti-inflammatory and analgesic agents. These compounds show significant inhibitory activity on COX-2 enzymes, analgesic activity, and anti-inflammatory effects, presenting them as candidates for further development in pain and inflammation management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Corrosion Inhibition

Compounds structurally related to this compound have been synthesized and shown to have activity as corrosion inhibitors for mild steel in acidic media. This research suggests potential applications in the development of new materials or coatings that can protect against corrosion (Aouine et al., 2011).

Antibacterial Study

The synthesis and characterization of derivatives including 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide have been conducted, including their preparation and antibacterial study. Such compounds offer insights into the design of new molecules with potential antibacterial properties (Adam et al., 2016).

Biochemical Analysis

Biochemical Properties

2,4-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The interactions of this compound with these biomolecules often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, indole derivatives have been found to induce apoptosis in cancer cells, thereby inhibiting tumor growth . Additionally, this compound can affect the expression of genes involved in inflammatory responses, making it a potential candidate for anti-inflammatory therapies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity . This compound can inhibit or activate enzymes, thereby modulating biochemical pathways. For instance, indole derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. This compound exhibits stability under various conditions, but it can degrade over time, affecting its efficacy . Long-term studies have shown that the effects of this compound on cellular function can vary, with some cells developing resistance or adapting to its presence. In vitro and in vivo studies have provided valuable insights into the long-term effects of this compound on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it may cause toxic or adverse effects, including damage to healthy tissues or organs. Studies have identified threshold effects, where the compound’s efficacy plateaus or decreases with increasing dosage. Understanding the dosage effects is crucial for developing safe and effective therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . This compound can affect metabolic flux and alter the levels of various metabolites. For instance, indole derivatives have been shown to influence the metabolism of amino acids and other essential biomolecules. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation . The distribution of this compound within tissues can influence its therapeutic efficacy and potential side effects. Studies have shown that this compound can accumulate in certain tissues, leading to localized effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with biomolecules and its overall efficacy. Understanding the subcellular localization is essential for elucidating the molecular mechanisms of this compound.

properties

IUPAC Name

2,4-dimethoxy-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-20-15-7-4-12(8-11(15)9-17(20)21)19-18(22)14-6-5-13(23-2)10-16(14)24-3/h4-8,10H,9H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQVWBXKMIEQHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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